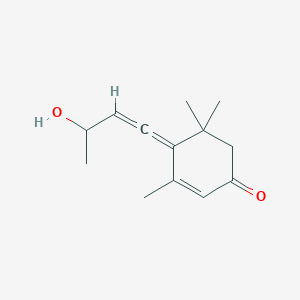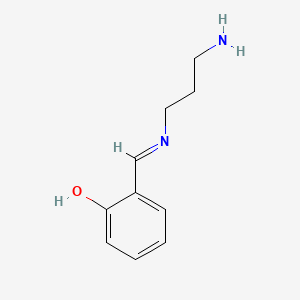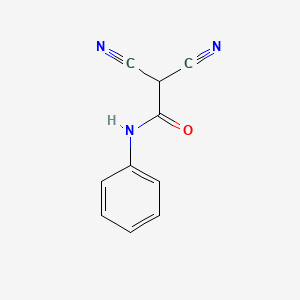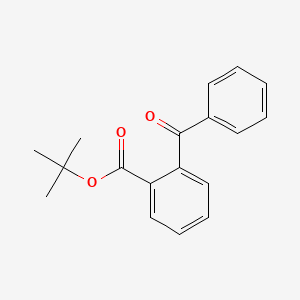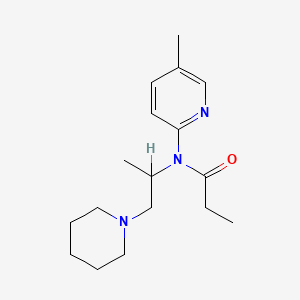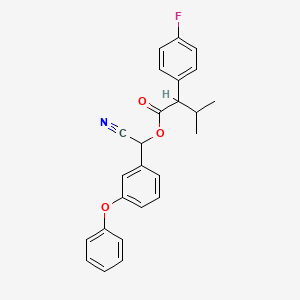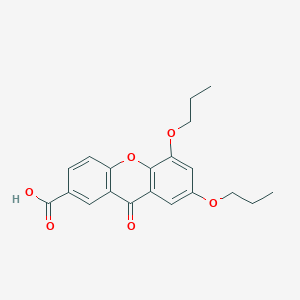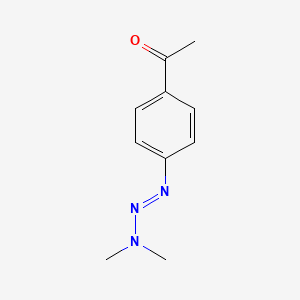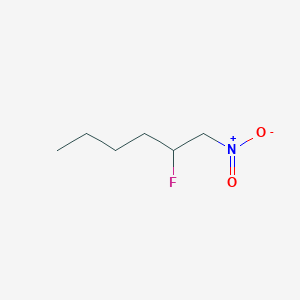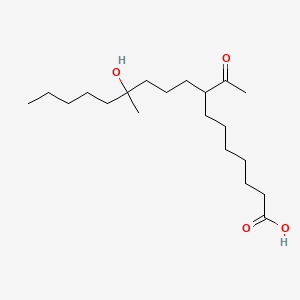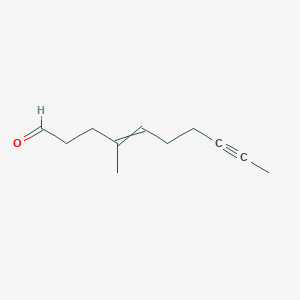
4-Methyldec-4-en-8-ynal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyldec-4-en-8-ynal is an organic compound with the molecular formula C11H16O It features a unique structure that includes an aldehyde group, a double bond, and a triple bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyldec-4-en-8-ynal typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Alkyne: Starting with a suitable alkyne precursor, such as 4-methyl-1-pentyne, the compound undergoes a series of reactions to introduce the triple bond.
Addition of the Aldehyde Group:
Formation of the Double Bond: The final step involves the formation of the double bond, which can be achieved through various methods, including Wittig reactions or elimination reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyldec-4-en-8-ynal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyne and alkene positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed
Oxidation: 4-Methyldec-4-en-8-ynoic acid
Reduction: 4-Methyldec-4-en-8-ynol
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4-Methyldec-4-en-8-ynal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Methyldec-4-en-8-ynal involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s unique structure allows it to participate in various chemical reactions, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylpent-4-en-2-ynal: Similar structure but with a shorter carbon chain.
4-Methylhex-4-en-3-ynal: Similar structure with a different position of the triple bond.
4-Methylhept-4-en-5-ynal: Similar structure with a different position of the double bond.
Uniqueness
4-Methyldec-4-en-8-ynal is unique due to its specific combination of functional groups and carbon chain length. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
41143-17-3 |
|---|---|
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
4-methyldec-4-en-8-ynal |
InChI |
InChI=1S/C11H16O/c1-3-4-5-6-8-11(2)9-7-10-12/h8,10H,5-7,9H2,1-2H3 |
InChI-Schlüssel |
QHUIUBOZCIGHHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CCCC=C(C)CCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


